![molecular formula C20H16N4O2S B6522588 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 440330-59-6](/img/structure/B6522588.png)
4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
The compound “4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide” is a type of 4-oxo-3,4-dihydro-1,2,3-benzotriazine . It is used as a modulator of GPR139, a protein-coupled receptor . The compound acts as an agonist of GPR139 and is used in treating diseases, disorders, or conditions associated with GPR139 .
Synthesis Analysis
The synthesis of this compound involves processes that are detailed in the patent WO/2016/081736 . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation .Molecular Structure Analysis
The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The structural parameters of the triazinone rings in these compounds do not display systematic differences with respect to those reported for a few analogous compounds .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation .Scientific Research Applications
Modulators of GPR139
This compound has been identified as a modulator of GPR139, a G protein-coupled receptor . It acts as an agonist of GPR139, which means it can bind to this receptor and activate it . This could have potential applications in treating diseases, disorders, or conditions associated with GPR139 .
Anti-Inflammatory Activities
Indole derivatives, which this compound is a part of, have been found to have anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.
Radionuclide Adsorption
The compound, under the name “SR-01000565172-1”, has been associated with the development of materials for the adsorption of radionuclides . This could be useful in environmental cleanup efforts involving radioactive contamination.
Antibody Production
As “F0916-6767”, this compound has been used in the production of monoclonal antibodies . These antibodies can be used in various research and diagnostic applications.
Fission Research
Under the name “Oprea1_232844”, this compound has been associated with research into fast proton-induced fission of 238U . This could have implications for nuclear energy production and other nuclear technologies.
Chemical Research
The compound, under the name “SR-01000565172”, has been associated with scientific research and development (SR&D) in the field of chemical research . This could involve experimentation, analysis, or other research activities carried out under controlled conditions.
Mechanism of Action
Target of Action
The primary target of this compound, also known as F0916-6767, SR-01000565172-1, Oprea1_232844, or SR-01000565172, is the GPR139 receptor . GPR139 is a G protein-coupled receptor that is expressed in the brain and gastrointestinal tract . The role of GPR139 is still under investigation, but it is believed to be involved in various neurological and metabolic processes .
Mode of Action
This compound acts as an agonist of the GPR139 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the GPR139 receptor, activating it and triggering a series of intracellular events .
Biochemical Pathways
As a g protein-coupled receptor, gpr139 is likely to be involved in various signal transduction pathways that regulate a wide range of physiological processes .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological processes regulated by GPR139. Given that GPR139 is involved in various neurological and metabolic processes, the activation of this receptor could potentially influence these processes .
properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(21-12-16-4-3-11-27-16)15-9-7-14(8-10-15)13-24-20(26)17-5-1-2-6-18(17)22-23-24/h1-11H,12-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLAAFQOCZSEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide |
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